molecular formula C20H18N2O5 B2980285 7-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzofuran-2-carboxamide CAS No. 1208624-72-9

7-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzofuran-2-carboxamide

Cat. No.: B2980285
CAS No.: 1208624-72-9
M. Wt: 366.373
InChI Key: VJFRUDYJJXHYSQ-UHFFFAOYSA-N
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Description

This compound belongs to the benzoxazepine-carboxamide family, characterized by a fused benzo[f][1,4]oxazepine core linked to a benzofuran-2-carboxamide moiety via an amide bond. The 7-methoxy substitution on the benzofuran ring and the 4-methyl-5-oxo group on the oxazepine ring confer distinct electronic and steric properties.

Properties

IUPAC Name

7-methoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-22-8-9-26-15-7-6-13(11-14(15)20(22)24)21-19(23)17-10-12-4-3-5-16(25-2)18(12)27-17/h3-7,10-11H,8-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFRUDYJJXHYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzofuran-2-carboxamide is a compound belonging to the benzofuran and oxazepine classes, which have been noted for their diverse biological activities. This article reviews the biological activity of this compound with a focus on its anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is C23H24N2O5C_{23}H_{24}N_{2}O_{5} with a molecular weight of approximately 424.46 g/mol. The structure includes a methoxy group and a carboxamide functional group that may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzofuran derivatives. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Notes
Compound AMCF-73.1Selective activity
Compound BHCT1163.7Moderate activity
Compound CHEK2935.3Non-selective

In a comparative study, compounds derived from similar structures showed varying levels of inhibition against cancer cell proliferation. For example, one study indicated that certain benzoxazepine derivatives exhibited IC50 values ranging from 1.2 to 5.3 µM against MCF-7 and HCT116 cell lines .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been explored. Research indicates that certain derivatives can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α in cancer cells. The effectiveness appears to vary depending on the specific cancer cell type used in experiments .

Antimicrobial Activity

The antimicrobial properties of benzoxazepine derivatives have been documented with varying degrees of effectiveness against bacterial pathogens. Some studies reported limited antimicrobial activity but highlighted significant effects against specific strains:

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound NameBacterial StrainMIC (µM)Notes
Compound DE. faecalis8Selective against Gram-positive bacteria
Compound ES. aureus16Moderate activity
Compound FE. coli32Weak activity

The minimum inhibitory concentration (MIC) values indicate that while some compounds exhibit promising antibacterial properties, their effectiveness can be strain-dependent .

Case Studies

A notable case study involved the synthesis and evaluation of several benzoxazepine derivatives where researchers assessed their antiproliferative effects on different cancer cell lines. The findings suggested that structural modifications significantly influenced their biological activities.

  • Study on Cytotoxicity : In vitro tests demonstrated that certain derivatives had pronounced cytotoxic effects on solid tumor cell lines.
  • Inflammatory Response Modulation : Another study indicated that these compounds could inhibit cytokine release in response to inflammatory stimuli in specific cancer types.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound: 7-Methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzofuran-2-carboxamide Not explicitly provided ~356.3* 7-Methoxybenzofuran, 4-methyl-5-oxo-oxazepine
N-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide C₁₅H₁₄N₂O₄ 286.28 Furan-2-carboxamide, 4-methyl-5-oxo-oxazepine
5-Chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide C₁₇H₁₇ClN₂O₅S 396.8 5-Chloro-2-methoxybenzenesulfonamide, 4-methyl-5-oxo-oxazepine
N-Cyclohexyl-5H,7H-13,15-dimethyl-9-nitro-phenanthrido[4,4a,5-bc][1,4]benzoxazepine-7-carboxamide Not explicitly provided Not available Phenanthrido-fused oxazepine, nitro group, cyclohexyl carboxamide

*Estimated based on analogous structures.

Structural and Functional Differences

Core Heterocyclic Modifications: The target compound features a benzofuran ring substituted with a methoxy group, enhancing electron-donating capacity and steric bulk compared to the simpler furan-2-carboxamide in . Benzofuran’s extended π-system may improve binding to aromatic-rich biological targets (e.g., kinases or GPCRs). The chloro and methoxy substituents on the benzene ring further modulate electronic properties. The phenanthrido-fused derivative incorporates a rigid polycyclic system, likely improving metabolic stability but reducing conformational flexibility. The nitro group may act as an electron-withdrawing substituent, influencing reactivity.

Oxazepine Ring Conformations :

  • The 7-membered oxazepine ring in the target compound adopts a twisted boat conformation (inferred from ), which may influence intermolecular interactions. By contrast, derivatives like may exhibit different ring puckering due to substituent-induced strain.

The sulfonamide derivative shares functional group homology with COX-2 inhibitors (e.g., celecoxib), hinting at anti-inflammatory applications.

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